molecular formula C12H19N5O3 B184696 Caffeine, 8-((3-methoxypropyl)amino)- CAS No. 95982-26-6

Caffeine, 8-((3-methoxypropyl)amino)-

Cat. No.: B184696
CAS No.: 95982-26-6
M. Wt: 281.31 g/mol
InChI Key: ZZQHGKMTMAORFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

G100 is synthesized through a process known as the Fischer-Tropsch synthesis. This process involves the conversion of natural gas into liquid hydrocarbons using a catalyst. The reaction typically occurs at high temperatures (200-350°C) and pressures (20-40 bar) in the presence of a cobalt or iron catalyst .

Industrial Production Methods

The industrial production of G100 involves several steps:

Chemical Reactions Analysis

Types of Reactions

G100 primarily undergoes combustion reactions due to its hydrocarbon nature. It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions

Major Products

    Combustion: Carbon dioxide and water.

    Oxidation: Carboxylic acids or ketones, depending on the conditions.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

G100 has a wide range of applications in scientific research:

Mechanism of Action

G100 exerts its effects primarily through its interaction with toll-like receptor 4 (TLR4). This interaction triggers innate and adaptive immune responses, leading to the activation of dendritic cells and macrophages in the tumor microenvironment. G100-treated malignant B cells become more visible to the anti-tumor immune response, facilitating tumor regression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

G100 is unique due to its high-performance characteristics, such as low toxicity, biodegradability, and clean-burning properties. Its ability to interact with toll-like receptor 4 and trigger immune responses sets it apart from other similar compounds .

Biological Activity

Caffeine, 8-((3-methoxypropyl)amino)- (commonly referred to as 8-MPA caffeine), is a modified derivative of caffeine that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Caffeine, 8-((3-methoxypropyl)amino)- has the molecular formula C12H19N5O3 and a molecular weight of approximately 273.31 g/mol. Its structure features a methoxypropyl group at the 8-position of the caffeine molecule, which may influence its biological properties compared to unmodified caffeine.

The biological activity of caffeine derivatives, including 8-MPA caffeine, primarily involves their interaction with adenosine receptors. Caffeine is known to act as a non-selective antagonist of adenosine receptors A1 and A2A. This antagonism can lead to various physiological effects, including increased alertness and reduced fatigue. Additionally, modifications at the 8-position can enhance the potency and selectivity of these compounds towards specific receptor subtypes.

  • Adenosine Receptor Antagonism :
    • A1 Receptors : Inhibition leads to increased neuronal excitability and neurotransmitter release.
    • A2A Receptors : Blockade may have neuroprotective effects and reduce neuroinflammation.
  • DNA Interaction : Some studies indicate that caffeine derivatives can induce DNA damage, potentially through the generation of reactive oxygen species (ROS) or direct interaction with DNA structures. For instance, research on related compounds like 8-methoxycaffeine shows similar patterns of inducing DNA strand breaks .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of caffeine derivatives. For example, modifications at the C8 position have been shown to enhance cytotoxicity against various cancer cell lines. A study involving hybrid compounds derived from caffeine demonstrated significant inhibitory effects on cancer cell proliferation, suggesting that 8-MPA caffeine could possess similar properties .

2. Neuroprotective Effects

Caffeine is widely recognized for its neuroprotective properties. Research indicates that prolonged consumption can mitigate oxidative stress and inflammation in neuronal cells, potentially lowering the risk of neurodegenerative diseases such as Alzheimer's . The specific effects of 8-MPA caffeine on neuroprotection are still under investigation but may parallel those observed with other caffeine derivatives.

3. Anti-inflammatory Effects

Caffeine has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers . The modified structure of 8-MPA caffeine may enhance its anti-inflammatory effects by improving bioavailability or receptor selectivity.

Study on Anticancer Activity

In a study examining various caffeine derivatives, including those modified at the C8 position, researchers found that these compounds exhibited enhanced cytotoxicity against human cancer cell lines compared to standard caffeine . The study utilized in vitro assays to assess cell viability and proliferation rates.

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of caffeinated compounds in models of oxidative stress. It was found that derivatives like 8-MPA caffeine could significantly reduce neuronal cell death induced by amyloid-beta toxicity in vitro . This suggests potential therapeutic applications in treating neurodegenerative conditions.

Comparative Analysis

Property Caffeine Caffeine, 8-((3-methoxypropyl)amino)-
Molecular FormulaC8H10N4O2C12H19N5O3
Adenosine Receptor AffinityNon-selectivePotentially enhanced selectivity
Anticancer ActivityModerateEnhanced (in preliminary studies)
Neuroprotective EffectsWell-documentedEmerging evidence
Anti-inflammatory EffectsPresentPotentially stronger due to structural modification

Properties

CAS No.

95982-26-6

Molecular Formula

C12H19N5O3

Molecular Weight

281.31 g/mol

IUPAC Name

8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C12H19N5O3/c1-15-8-9(14-11(15)13-6-5-7-20-4)16(2)12(19)17(3)10(8)18/h5-7H2,1-4H3,(H,13,14)

InChI Key

ZZQHGKMTMAORFI-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C

Key on ui other cas no.

95982-26-6

Origin of Product

United States

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